molecular formula C20H22FNO2 B2568729 2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 832688-41-2

2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2568729
CAS No.: 832688-41-2
M. Wt: 327.399
InChI Key: AFCQMICTRXGKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a chemical reagent of significant interest in medicinal chemistry and oncology research. This acetamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. Structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent cytotoxic effects in preclinical studies, showing particular promise against hormone-refractory prostate cancer (PC3) and breast cancer (MCF-7) cell lines . Research into these analogs suggests that the fluorophenylacetamide core can function as a potential anticancer agent, with biological activity potentially linked to the induction of apoptosis in malignant cells . The incorporation of the 4-phenyloxan-4-yl moiety in this specific compound may influence its physicochemical properties and biological interactions, making it a valuable chemical tool for investigating new oncological pathways. Researchers can utilize this compound in various applications, including but not limited to: in vitro cytotoxicity assays, mechanism of action studies, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex bioactive molecules. This product is strictly labeled "For Research Use Only" and is not to be used for any personal, medicinal, or veterinary purposes.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c21-18-8-6-16(7-9-18)14-19(23)22-15-20(10-12-24-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCQMICTRXGKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 4-fluorophenyl acetamide is reacted with a 4-phenyloxan-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-ylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(4-Fluorophenyl)-N-[(4-Phenyloxan-4-yl)methyl]acetamide and Related Compounds

Compound Name Core Structure Substituents Key Features Reference
Target compound Acetamide α: 4-fluorophenyl; N: (4-phenyloxan-4-yl)methyl Bulky oxan ring with phenyl group; potential for enhanced lipophilicity N/A
2-Azido-N-(4-fluorophenyl)acetamide Acetamide α: azido; N: 4-fluorophenyl Azide group for click chemistry applications; simpler N-substituent
2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide (LBJ-01) Acetamide α: (3-cyanopyridin-2-yl)oxy; N: 4-fluorophenyl Cyanopyridine moiety for π-π stacking; tested as IDO1 inhibitor
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Acetamide α: 4-fluorophenyl + N-propylacetamido; N: cyclohexyl Dual α-substituents; synthesized via multicomponent reaction (81% yield)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Acetamide α: 4-(tosylpiperazinyl); N: 4-fluorophenyl Sulfonylpiperazine group for solubility modulation; potential CNS activity

Pharmacological and Physicochemical Properties

  • LBJ-01 (): Demonstrated inhibitory activity against indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The cyanopyridine group enhances binding to the enzyme’s heme cofactor .
  • N-Cyclohexyl Derivative (): Reported melting point of 150–152°C; solid-state stability attributed to hydrogen bonding between amide groups .
  • Sulfonylpiperazine Derivative (): The sulfonyl group improves aqueous solubility, while the piperazine moiety may facilitate interactions with neurotransmitter receptors .

Structure-Activity Relationship (SAR) Trends

Fluorophenyl Group: The 4-fluorophenyl moiety is conserved across multiple analogs (e.g., LBJ series, ) and likely enhances metabolic stability and target affinity via hydrophobic and electrostatic interactions.

N-Substituents: Bulky groups like (4-phenyloxan-4-yl)methyl (target compound) or cyclohexyl () may restrict conformational flexibility, optimizing binding pocket occupancy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.